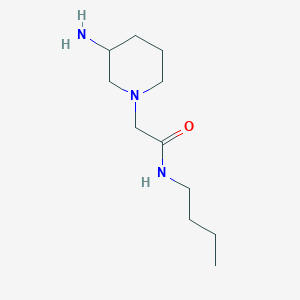

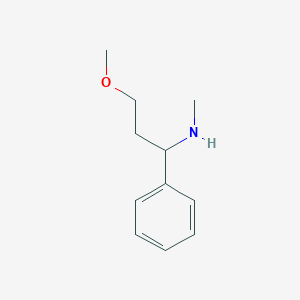

![molecular formula C11H23N3O2 B1464518 2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1291744-45-0](/img/structure/B1464518.png)

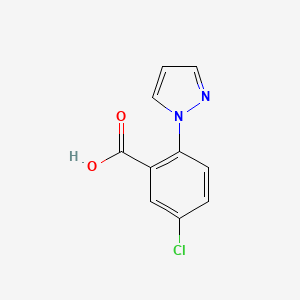

2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is used in scientific research and possesses diverse applications due to its unique properties.

Molecular Structure Analysis

The molecular formula of this compound is C8H18N2O . The molecular weight is 158.24 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation is NCC1CCN (CCO)CC1 . The InChI key is VKMYXOQRUXXUHE-UHFFFAOYSA-N .Applications De Recherche Scientifique

Memory Enhancement

Li Ming-zhu (2008) synthesized a related compound to study its effects on memory abilities in mice. The swimming maze test showed that piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has effects on memory ability in mice, suggesting potential neurocognitive benefits of similar compounds (Li Ming-zhu, 2008).

Medicinal Chemistry Synthesis

Magano et al. (2014) explored the synthesis of various compounds through palladium-catalyzed CH functionalization, touching on methodologies that could be relevant for creating derivatives of the target compound for medicinal chemistry applications. This research showcases the potential for creating a variety of bioactive molecules (Magano et al., 2014).

Antibacterial Activity

Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. Their research indicates that compounds with structural similarities to the target compound could possess antibacterial activities, opening avenues for antimicrobial applications (Kashif Iqbal et al., 2017).

Enzyme Inhibition

N. Virk et al. (2018) synthesized triazole analogues, including derivatives related to the target compound, and evaluated them for enzyme inhibitory activities. Their findings suggest the potential for these compounds in therapeutic applications targeting various enzymes (N. Virk et al., 2018).

Molecular Docking and SAR Studies

Studies by D. G. Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, including synthesis, SAR, and in-silico appraisal, demonstrate the application of molecular docking to optimize compounds for antimicrobial activity. This research highlights the importance of computational tools in designing molecules with potential therapeutic applications (D. G. Anuse et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death. The downstream effects of this can include reduced tumor growth in cancerous cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and potentially cell death . This could result in the reduction of cell proliferation, particularly in cells with high rates of division such as cancer cells.

Propriétés

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-16-7-4-13-11(15)9-14-5-2-10(8-12)3-6-14/h10H,2-9,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXKJQNGAQRYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

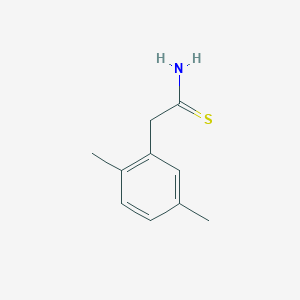

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)

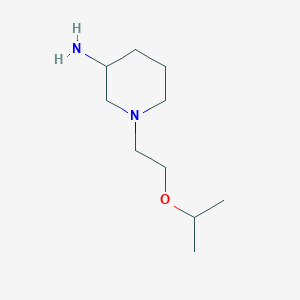

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)